Home > Products > Building Blocks P19238 > 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine - 18620-92-3

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine

Catalog Number: EVT-252886
CAS Number: 18620-92-3
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Key Intermediate: A common intermediate in the synthesis is often 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine [].
  • Oxidative Addition: This intermediate can be further functionalized at the 6-position through oxidative addition reactions with various aryl or heteroaryl thiols [].
  • Alkylation: Another common modification involves the alkylation of the N7 position using sodium hydride and substituted arylmethyl halides [].
Molecular Structure Analysis
  • Crystallographic Data: Crystallographic analysis of 2-amino-7-chloro-2'-deoxytubercidin, a derivative, provides insights into the conformational preferences of the molecule [].
  • Conformation: The study revealed a conformation between anti and high-anti for the N-glycosidic bond and a C3'-endo-C4'-exo (3T4) sugar pucker for the 2'-deoxyribofuranosyl unit [].
Chemical Reactions Analysis
  • N-Alkylation: As mentioned in the synthesis section, N-alkylation at the N7 position is a common strategy for introducing structural diversity [].
  • Coupling Reactions: The synthesis of classical antifolate analogs often involves coupling reactions, such as the reaction of a benzoic acid derivative with diethyl L-glutamate [].
Mechanism of Action
  • Receptor Tyrosine Kinase (RTK) Inhibition: Many derivatives of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine act as RTK inhibitors [, , , ]. These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Specific RTKs targeted include:
    • Epidermal Growth Factor Receptor (EGFR) []
    • Vascular Endothelial Growth Factor Receptor (VEGFR) 1 & 2 [, , ]
    • Platelet-Derived Growth Factor Receptor- β (PDGFR- β) [, ]
  • Dihydrofolate Reductase (DHFR) Inhibition: Certain analogs exhibit potent inhibition of DHFR [], an enzyme essential for folate metabolism and consequently, DNA synthesis. This mechanism is particularly relevant in the context of antibacterial and antiparasitic activity.
Applications
  • Anticancer Agents: Derivatives show promise as anticancer agents due to their ability to inhibit various RTKs implicated in tumor growth, angiogenesis (formation of new blood vessels), and metastasis (spread of cancer) [, , , ]. For instance, compound 11a exhibited significant antitumor activity in a COLO-205 mouse model, inhibiting tumor growth, metastasis, and angiogenesis [].
  • Anti-angiogenic Agents: By targeting VEGFRs, these compounds can inhibit the formation of new blood vessels, a process crucial for tumor growth and survival [, , ].
  • Antibacterial and Antiparasitic Agents: Derivatives targeting DHFR exhibit potent activity against pathogens like Toxoplasma gondii and Mycobacterium avium, making them potential candidates for treating opportunistic infections [].

N-{4-[(2,4-Diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic Acid

  • Compound Description: This compound is a classical antifolate that acts as a potent dihydrofolate reductase (DHFR) inhibitor. It exhibits significant inhibitory activity against human DHFR with an IC50 value of 66 nM. Additionally, it demonstrates potent antitumor activity in vitro, effectively inhibiting the growth of multiple tumor cell lines at low nanomolar concentrations [].
  • Relevance: This compound is structurally related to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine through the presence of the core pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold. The key structural difference lies in the substitution at the 5- and 6-positions. This compound highlights the potential of modifying the 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold for developing potent DHFR inhibitors with antitumor properties [].

5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

  • Compound Description: This compound serves as a crucial intermediate in synthesizing various pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives, particularly those with modifications at the 6-position. Its versatility makes it a valuable building block for exploring structure-activity relationships and developing novel compounds with potential biological activities [].
  • Relevance: This compound is a direct precursor to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, lacking only the modifications at the 6-position. It underscores the importance of the core pyrrolo[2,3-d]pyrimidine-2,4-diamine structure for biological activity and highlights the impact of substituents at different positions on the molecule's overall properties [].
  • Compound Description: This series of compounds was designed as multi-targeted receptor tyrosine kinase inhibitors. Compounds 11a and 19a, in particular, exhibited potent dual inhibition against PDGFRβ and VEGFR-2. Compound 11a demonstrated promising in vivo activity in a COLO-205 tumor model, effectively inhibiting tumor growth, metastasis, and angiogenesis, surpassing or showing comparable efficacy to the standard compound TSU-68 (SU6668) [].
  • Relevance: These compounds share the core 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine structure with modifications at the N4 and 7 positions. The presence of the 3-bromophenyl group at N4 and various substituted benzyl groups at the 7 position significantly contribute to their potent inhibitory activity against specific receptor tyrosine kinases. This highlights the potential of modifying these positions on the 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold for developing targeted anticancer therapies [].

N4-Aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines

  • Compound Description: This series of compounds was developed as multiple receptor tyrosine kinase (RTK) inhibitors and investigated for their antitumor potential. These compounds demonstrated improved inhibitory potency against EGFR, VEGFR-1, and VEGFR-2 compared to previously reported compounds []. Notably, compounds 8, 9, and 13 within this series displayed potent, multi-target RTK inhibition, exceeding or matching the potency of lead compounds and standard inhibitors. Further modifications within this series led to compounds 10 and 12, which showed selective and potent inhibition of VEGFR-2 over other RTKs like EGFR, PDGFRβ, and VEGFR-1 [, ].
  • Relevance: This series shares the core 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine structure with the target compound. The variations in aryl substituents at N4 and phenylmethyl substituents at the 6 position significantly influence their inhibitory activity against various RTKs. These compounds exemplify how modifications to the core structure can be tailored to enhance potency and selectivity toward specific RTKs, highlighting the potential of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives as valuable scaffolds for developing targeted anticancer agents [, ].

N2-methyl-N4-(pyrimidin-2-ylmethyl)-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound T-025)

  • Compound Description: This compound, known as T-025, exhibits inhibitory activity against CDC2-Like Kinase 2 (CLK2). The crystal structure of CLK2 in complex with T-025 has been determined, providing valuable insights into its binding mode and mechanism of action [].
  • Relevance: This compound shares the core 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine structure with specific substitutions at the N2, N4, and 5 positions. Its potent inhibitory activity against CLK2 and the availability of structural information on its binding interactions make it a valuable reference compound for understanding the structure-activity relationships and exploring the therapeutic potential of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives as kinase inhibitors [].

4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

  • Compound Description: This compound is a nucleoside analog containing the 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine core structure with a 2'-deoxyribofuranosyl moiety attached to the N7 position. Structural analysis revealed its conformational preferences, including the orientation of the glycosidic bond, sugar pucker, and exocyclic bond. The study also highlighted its ability to form a three-dimensional network stabilized by intermolecular hydrogen bonds involving the amino and hydroxyl groups [].
  • Relevance: This compound demonstrates the feasibility of incorporating the 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold into nucleoside analogs. Understanding its structural features and hydrogen-bonding patterns can guide the design of novel nucleoside-based therapeutics with potential antiviral or anticancer applications. Comparing its properties to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine helps to understand the impact of the sugar moiety on its conformation and intermolecular interactions [].

Properties

CAS Number

18620-92-3

Product Name

1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11)

InChI Key

XVTARVYKZCLFGX-UHFFFAOYSA-N

SMILES

C1=CNC2=NC(=NC(=C21)N)N

Synonyms

(AD)A base
2-amino-7-deazaadenine

Canonical SMILES

C1=CNC2=NC(=NC(=C21)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.